molecular formula C5H11NO2S B6250802 3,3-dimethyl-1lambda6,2-thiazolidine-1,1-dione CAS No. 88550-63-4

3,3-dimethyl-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B6250802
CAS No.: 88550-63-4
M. Wt: 149.2
InChI Key:
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Description

3,3-Dimethyl-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound featuring a five-membered ring structure containing sulfur and nitrogen atoms. This compound is notable for its diverse applications in organic synthesis and medicinal chemistry due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of thioamides with carbonyl compounds under controlled conditions. One common method includes the reaction of thioacetamide with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, leading to the formation of the desired thiazolidine derivative.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production with precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiazolidines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, typically performed in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various alkylated or acylated thiazolidine derivatives.

Scientific Research Applications

3,3-Dimethyl-1lambda6,2-thiazolidine-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its sulfur and nitrogen atoms play crucial roles in these interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.

    Thiazolidine-2-thione: Investigated for its antioxidant properties.

Uniqueness

3,3-Dimethyl-1lambda6,2-thiazolidine-1,1-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 3-position enhances its stability and reactivity compared to other thiazolidine derivatives.

Properties

CAS No.

88550-63-4

Molecular Formula

C5H11NO2S

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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